Dihydroxy Oxaliplatin-Pt(IV)

Vue d'ensemble

Description

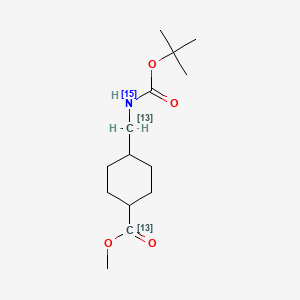

Dihydroxy Oxaliplatin-Pt(IV) is a compound used for scientific research and development . It is not intended for use in humans or animals . The compound has a molecular formula of CHNOPt .

Synthesis Analysis

The synthesis of Pt(IV) derivatives, including Dihydroxy Oxaliplatin-Pt(IV), involves complex chemical reactions . For instance, one study mentioned the preparation of a trans-Pt(IV) complex by reacting a Pt(II) precursor with a solution of PhICl2 dissolved in acetonitrile .Molecular Structure Analysis

The molecular structure of Dihydroxy Oxaliplatin-Pt(IV) is complex. It includes a platinum core and various ligands . The compound’s structure allows it to undergo non-enzymatic biotransformation, complicating its pharmacokinetics .Chemical Reactions Analysis

The chemical reactions involving Dihydroxy Oxaliplatin-Pt(IV) are complex and involve various stages . For example, one study mentioned the accumulation of Pt(IV) derivatives of cisplatin with two HDACis in the axial positions .Applications De Recherche Scientifique

Photoactivated Chemotherapy

Dihydroxy Oxaliplatin-Pt(IV), when incorporated into poly(phenylene ethynylene) (PPE-Pt(IV)), facilitates photoactivated chemotherapy. This method uses photoinduced electron transfer to trigger the release of oxaliplatin, an effective anticancer drug. The process is effective under both one-photon and two-photon excitation, demonstrating potential for targeted cancer treatment while minimizing cytotoxicity without activation (Sun et al., 2022).

Enhanced Tumor Targeting

A study by Li et al. (2021) reported the conjugation of a Pt(IV) prodrug of oxaliplatin to poly(ethylene glycol) modified nanobodies for enhanced tumor targeting. This approach aims to increase drug efficacy and reduce adverse effects by achieving more pronounced accumulation in tumor cells compared to normal cells (Li et al., 2021).

Lipophilic Derivative for Antitumor Activity

The creation of a lipophilic Pt(IV) complex from oxaliplatin, designed to improve performance and facilitate integration into polymeric nanoparticles, has demonstrated unique potency against various cancer cells, including those resistant to traditional treatments. This approach shows promise for further development towards clinical translation (Abu Ammar et al., 2016).

Water-Soluble Dual- and Triple-Action Derivatives

Karmakar et al. (2019) synthesized water-soluble dual- and triple-action satraplatin analogs of Pt(IV) complexes, where equatorial chlorides were replaced with acetates. This modification led to enhanced water solubility and stability. These compounds, showing low- to sub-micromolar IC50 values in cancer cells, indicate potential as effective anticancer drug candidates (Karmakar et al., 2019).

TSPO Ligand in Oxaliplatin Pt(IV) Derivative

A novel Pt(IV) derivative of oxaliplatin carrying a ligand for TSPO (mitochondrial translocator protein) shows promise in receptor-mediated drug targeting towards TSPO-overexpressing tumors, especially colorectal cancer. This derivative presents potential for specific targeting and treatment of certain cancer types (Savino et al., 2016).

Mitochondrial Dysfunction and Metabolic Modulation

Zajac et al. (2016) studied Pt(IV) derivatives of oxaliplatin containing axial dichloroacetate (DCA) ligands, focusing on mitochondrial dysfunction and glucose metabolism in cancer cells. These derivatives showed enhanced toxicity and ability to overcome resistance to conventional platinum-based drugs, providing opportunities for new platinum-based agents in cancer treatment (Zajac et al., 2016).

Dual-acting Antitumor Pt(IV) Prodrugs

Savino et al. (2018) synthesized Pt(IV) kiteplatin derivatives with dichloroacetate (DCA) ligands, aiming for dual action on both nuclear DNA and mitochondria. These compounds demonstrated potent pharmacological effects on tumor cells and the ability to overcome oxaliplatin-resistance, significant for treating metastatic colorectal cancer (Savino et al., 2018).

Safety And Hazards

Dihydroxy Oxaliplatin-Pt(IV) can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Orientations Futures

The development of Pt(IV) prodrugs, including Dihydroxy Oxaliplatin-Pt(IV), is a promising area of research. These compounds have high dark-stability under physiological conditions, while they can be activated by visible light restrained at the disease areas, showing higher spatial and temporal controllability and much more safety than conventional chemotherapy . The coordinated ligands in such Pt(IV) prodrugs are pivotal in determining their function and activity .

Propriétés

IUPAC Name |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRWEMBJSYSPTQ-NDSUJOINSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6Pt-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747681 | |

| Record name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxy Oxaliplatin-Pt(IV) | |

CAS RN |

111321-67-6 | |

| Record name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (OC-6-33)-[1R,2R]-cyclohexan-1,2-diamin-N,N'][ethandioato(2-)-O1,O2]-dihydroxyplatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.